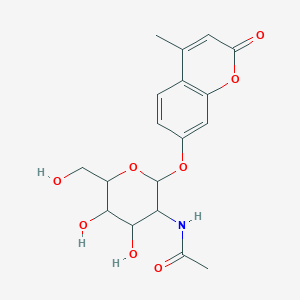

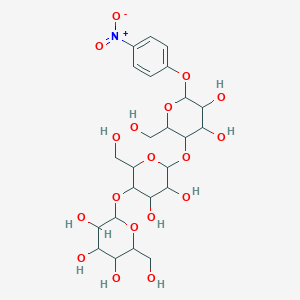

4-硝基苯基 β-D-纤维三糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitrophenyl β-D-cellotrioside is a chromogenic substrate for endoglucanases and cellobiohydrolases. Hydrolysis of this substrate by these enzymes liberates 4-nitrophenol, which generates a yellow color that is measured by monitoring absorbance at 405 nm.

科学研究应用

酶的显色底物

4-硝基苯基 β-D-纤维三糖是一种用于内切葡聚糖酶和纤维二糖水解酶的显色底物 . 这些酶水解该底物,释放出 4-硝基苯酚,从而产生黄色,可以通过监测 405 nm 处的吸光度来测量 . 这种特性使其在生物化学研究中非常有用,特别是在碳水化合物代谢和酶活性的研究中 .

生物分子间接放射氟化的合成子

包括 4-硝基苯基 β-D-纤维三糖在内的 4-硝基苯基活化酯已被确定为生物分子间接放射氟化的优良合成子 . 此过程包括一步法制备 18F标记的合成子,然后用于放射标记敏感的生物分子 . 该方法在分子成像领域特别有用,在该领域中,用短寿命放射性核素标记的放射性药物用于在细胞水平检测特定的生理过程 .

作用机制

Target of Action

The primary targets of 4-Nitrophenyl beta-D-cellotrioside are endoglucanases and cellulose biohydrolases . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

4-Nitrophenyl beta-D-cellotrioside acts as a chromogenic substrate for endoglucanases and cellulose biohydrolases . It is hydrolyzed by these enzymes to release 4-nitrophenol, producing a yellow color . The activity of the enzyme can be quantitatively analyzed by monitoring the change in absorbance at 405 nm .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl beta-D-cellotrioside by endoglucanases and cellulose biohydrolases is part of the larger cellulose degradation pathway. This process involves the interplay between different cellulolytic enzymes . The breakdown of cellulose releases glucose units, which can then enter glycolysis and other metabolic pathways for energy production.

Result of Action

The hydrolysis of 4-Nitrophenyl beta-D-cellotrioside results in the release of 4-nitrophenol, producing a yellow color . This color change can be used to quantitatively analyze the activity of the enzymes endoglucanases and cellulose biohydrolases .

Action Environment

The action of 4-Nitrophenyl beta-D-cellotrioside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For example, certain enzymes like the endoglucanase from the thermophilic bacterium Geobacillus sp. 70PC53 show high activity and stability over a broad range of temperatures .

生化分析

Biochemical Properties

4-Nitrophenyl beta-D-cellotrioside plays a crucial role in biochemical reactions as a substrate for endoglucanases and cellulose biohydrolases. These enzymes hydrolyze the compound to release 4-nitrophenol, which can be detected spectrophotometrically. The interaction between 4-Nitrophenyl beta-D-cellotrioside and these enzymes is essential for studying enzyme kinetics and activity. The compound’s ability to produce a measurable color change upon hydrolysis makes it an invaluable tool for enzyme assays .

Cellular Effects

The effects of 4-Nitrophenyl beta-D-cellotrioside on various types of cells and cellular processes are primarily related to its role as a substrate for specific enzymes. When hydrolyzed by endoglucanases and cellulose biohydrolases, the release of 4-nitrophenol can influence cell function by providing insights into enzyme activity and substrate specificity. This information is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with these enzymes can help elucidate the mechanisms underlying these cellular processes .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl beta-D-cellotrioside exerts its effects through its interaction with endoglucanases and cellulose biohydrolases. The compound binds to the active site of these enzymes, where it is hydrolyzed to release 4-nitrophenol. This hydrolysis reaction is essential for studying enzyme kinetics and activity. The binding interactions between 4-Nitrophenyl beta-D-cellotrioside and these enzymes provide valuable insights into enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl beta-D-cellotrioside can change over time due to factors such as stability and degradation. The compound’s stability is crucial for ensuring consistent and reliable results in enzyme assays. Over time, degradation of 4-Nitrophenyl beta-D-cellotrioside can affect its ability to produce a measurable color change, which may impact the accuracy of enzyme activity measurements. Long-term studies in vitro and in vivo are necessary to understand the compound’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl beta-D-cellotrioside can vary with different dosages in animal models. At lower doses, the compound may effectively serve as a substrate for enzyme assays without causing adverse effects. At higher doses, there may be threshold effects or toxic reactions that could impact the accuracy of enzyme activity measurements. It is essential to determine the optimal dosage for each specific application to avoid any potential toxic or adverse effects .

Metabolic Pathways

4-Nitrophenyl beta-D-cellotrioside is involved in metabolic pathways related to the hydrolysis of glucosidic bonds by endoglucanases and cellulose biohydrolases. These enzymes catalyze the hydrolysis of the compound to release 4-nitrophenol, which can be quantitatively measured. The interaction between 4-Nitrophenyl beta-D-cellotrioside and these enzymes is crucial for understanding metabolic flux and changes in metabolite levels. The compound’s role in these pathways provides valuable insights into enzyme activity and substrate specificity .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl beta-D-cellotrioside is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influences its activity and function. Understanding the transport and distribution of 4-Nitrophenyl beta-D-cellotrioside is essential for optimizing its use in enzyme assays and other biochemical applications .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl beta-D-cellotrioside is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of 4-Nitrophenyl beta-D-cellotrioside is crucial for understanding its activity and function in different cellular contexts. By studying its subcellular localization, researchers can gain insights into the mechanisms underlying enzyme activity and substrate specificity .

属性

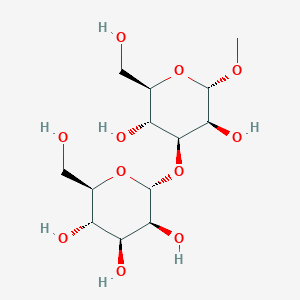

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIRLUWOMCBBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399334 |

Source

|

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106927-48-4 |

Source

|

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)